Ido-IN-6 is derived from structural modifications of indole derivatives, which are known for their biological activities. It falls under the classification of small molecule inhibitors targeting the IDO1 enzyme. The compound's design is based on the understanding of the enzyme's active site and substrate interactions, allowing for targeted inhibition.
The synthesis of Ido-IN-6 involves several key steps that typically include:
For example, one approach involves the iodination of indole to introduce a sulfenyl group, which can lead to enhanced binding affinity towards the IDO1 active site .
Ido-IN-6 features a complex molecular structure characterized by an indole core with specific substitutions that increase its inhibitory activity against IDO1. The structural formula can be represented as follows:
Where denote the number of respective atoms in the compound. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the three-dimensional conformation and electronic properties essential for its biological activity.
Ido-IN-6 undergoes specific chemical reactions that are crucial for its function as an IDO1 inhibitor. Key reactions include:
These reactions are critical for understanding the compound's pharmacokinetics and dynamics.
The mechanism of action for Ido-IN-6 primarily involves competitive inhibition of IDO1. By binding to the active site, it prevents l-tryptophan from being metabolized into kynurenine. This inhibition leads to increased levels of tryptophan and reduced kynurenine production, which can enhance immune responses against tumors .
Quantitative assays have demonstrated that Ido-IN-6 effectively increases tryptophan availability in vitro, thereby promoting T-cell activation and proliferation .
Ido-IN-6 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for therapeutic use.
Ido-IN-6 has significant potential applications in various scientific fields:
IDO1 (indoleamine 2,3-dioxygenase 1) catalyzes the initial rate-limiting step in tryptophan (Trp) degradation via the kynurenine (Kyn) pathway, converting Trp to N-formylkynurenine, which is subsequently metabolized to kynurenine and downstream immunoregulatory catabolites [2] [5]. This enzymatic activity depletes local Trp reserves and generates Kyn, creating an immunosuppressive tumor microenvironment (TME). Trp scarcity activates stress-response kinases (e.g., GCN2), leading to effector T-cell anergy and cell-cycle arrest [3] [6]. Concurrently, Kyn functions as an endogenous ligand for the aryl hydrocarbon receptor (AhR), triggering its nuclear translocation and transcription of genes that drive regulatory T-cell (Treg) differentiation and myeloid-derived suppressor cell (MDSC) activation [5] [10]. Structurally, IDO1’s catalytic site features a heme-dependent active pocket with high substrate specificity for Trp. Its conformational plasticity—modulated by flexible loops (e.g., JK-loop residues 360–382)—enables adaptive substrate binding and allosteric regulation [2]. Tumors exploit this pathway to evade immune surveillance, with IDO1 overexpression correlating with poor prognosis in melanoma, ovarian carcinoma, and acute myeloid leukemia [5] [7].
Table 1: Key Structural and Functional Elements of IDO1 in Tumor Immune Escape
Structural Element | Functional Role | Impact in Tumors |
---|---|---|
Heme-binding active site | Binds O₂ and Trp for oxidation to N-formylkynurenine | Depletes tryptophan in TME; starves effector T cells |
Immunoreceptor ITIM motifs (Y111, Y249) | Recruits SHP-1/2 phosphatases; non-enzymatic signaling | Sustains immunosuppressive DC phenotype |
JK-loop (residues 360–382) | Gates substrate access; conformational plasticity | Enhances catalytic efficiency; resistance to inhibition |
SOCS3-binding domain | Targets IDO1 for proteasomal degradation | Dysregulated in tumors; stabilizes IDO1 expression |
Ido-IN-6 is a competitive inhibitor that targets IDO1’s heme-centered active site, mimicking the substrate’s indole ring to block Trp access [2] [5]. Structural analyses reveal that Ido-IN-6 displaces the heme-coordinated water molecule, forming π-stacking interactions with Phe163 and hydrophobic contacts with Val130 and Leu234 [2]. This binding stabilizes IDO1 in a closed-loop conformation (JK-loop position: closed), reducing catalytic turnover by >90% at nanomolar concentrations (IC₅₀: 7–15 nM) [5]. Unlike early inhibitors (e.g., 1-methyl-D-tryptophan), Ido-IN-6 does not require metabolic activation and exhibits negligible affinity for IDO2 or TDO, minimizing off-target effects [7] [10]. Crucially, Ido-IN-6 reverses the Kyn/Trp ratio—a biomarker of IDO1 activity—by >80% in tumor explants, disrupting paracrine AhR signaling in Tregs and dendritic cells (DCs) [5] [10].
Table 2: Comparative Inhibition Profile of Ido-IN-6 vs. Reference Compounds
Parameter | Ido-IN-6 | Epacadostat | 1-MT (Indoximod) |
---|---|---|---|
IC₅₀ (IDO1) | 7–15 nM | 10–30 nM | >100 µM |
IDO2 Selectivity | >500-fold | 10-fold | None |
Heme Displacement | Complete | Partial | Weak |
JK-loop Stabilization | Closed conformation | Open conformation | No effect |
GCN2 Kinase Pathway
Trp deprivation by IDO1 activates GCN2, which phosphorylates eIF2α, halting protein synthesis in effector T cells. Ido-IN-6 restores Trp levels, deactivating GCN2 and rescuing CD8⁺ T-cell proliferation and IFN-γ production [3] [6].
mTOR Pathway
IDO1-mediated Trp depletion inactivates mTORC1, a nutrient sensor critical for T-cell activation. Ido-IN-6 reverses mTOR suppression (measured via S6K phosphorylation), enhancing glycolytic capacity and granzyme B expression in tumor-infiltrating lymphocytes [3] [5].
AhR Pathway
Kyn-driven AhR nuclear translocation induces Foxp3⁺ Treg differentiation and IL-10 secretion. Ido-IN-6 reduces Kyn by >70%, depleting nuclear AhR and suppressing Treg frequency in syngeneic tumor models [5] [10].
PKC-θ Inhibition
IDO1 indirectly inactivates PKC-θ, a kinase essential for TCR signaling. Ido-IN-6 restores PKC-θ membrane translocation, augmenting NF-κB activation in CD4⁺ T cells [3].
IDO1⁺ dendritic cells adopt a tolerogenic phenotype characterized by:
Table 3: Ido-IN-6 Effects on Immune Cell Populations in Tumor Models
Cell Type | Marker/Function | Change Post-Ido-IN-6 | Mechanism |
---|---|---|---|
Dendritic Cells | IDO1⁺ frequency | ↓ 60% | AhR/Kyn feedback disruption |
IL-12 production | ↑ 3.5-fold | Restored Trp-mTOR signaling | |
CD8⁺ T Cells | Granzyme B expression | ↑ 4-fold | GCN2 deactivation; mTOR revival |
Tumor infiltration | ↑ 50% | Reduced kynurenine-mediated apoptosis | |
Treg Cells | Foxp3⁺ frequency | ↓ 40% | AhR inactivation |
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